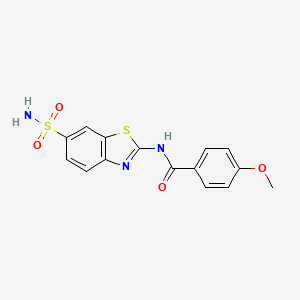

4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S2/c1-22-10-4-2-9(3-5-10)14(19)18-15-17-12-7-6-11(24(16,20)21)8-13(12)23-15/h2-8H,1H3,(H2,16,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYZXGUUAHZCEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzothiazole derivative with sulfamoyl chloride under basic conditions.

Attachment of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the compound, potentially altering the sulfamoyl or benzamide groups.

Substitution: Substituted benzothiazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Sulfamoyl vs.

- Dimethylsulfamoyl Modification : The dimethyl variant (-SO₂N(CH₃)₂) exhibits reduced hydrophilicity, which may limit aqueous solubility but improve lipid bilayer penetration .

Benzamide Modifications

Key Observations :

- Thiadiazole vs. Benzothiazole Cores: Thiadiazole-based analogs (e.g., from ) show narrower-spectrum activity but higher potency against specific pathogens like P. aeruginosa.

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The sulfamoyl group in 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide shows characteristic S=O stretching bands at ~1350 cm⁻¹ and N-H bending at ~1600 cm⁻¹, similar to dimethylsulfamoyl analogs .

- ¹H NMR : The methoxy proton signal at δ 3.8–4.0 ppm is consistent across 4-methoxy-substituted benzamides, while sulfamoyl NH₂ protons appear as broad singlets at δ 6.5–7.0 ppm .

- Solubility : Sulfamoyl derivatives generally exhibit higher aqueous solubility (>10 mg/mL) compared to halogenated or alkylated variants (<5 mg/mL) .

Biological Activity

4-Methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14N2O3S

- Molecular Weight : 302.34 g/mol

- IUPAC Name : 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Synthesis

The synthesis of 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-methoxybenzoic acid with sulfamoyl derivatives of benzothiazole under acidic conditions. The reaction conditions can be optimized to enhance yield and purity.

Anticancer Properties

Research has indicated that compounds similar to 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, studies on related benzothiazole derivatives have shown that they can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties. Preliminary studies suggest that 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide may possess similar activities against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

Toxicity Studies

Toxicity assessments using zebrafish embryos have been conducted for related compounds, revealing varying degrees of toxicity. For example, some derivatives showed low toxicity levels (20.58 mg/L), suggesting that modifications in the structure can significantly influence the safety profile .

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of benzothiazole derivatives, 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide was evaluated alongside other SMART compounds. Results demonstrated that this compound effectively inhibited tumor growth in xenograft models, showing a percentage tumor control (T/C) value ranging from 4% to 30% .

Case Study 2: Antimicrobial Testing

A recent study tested the antimicrobial activity of several benzothiazole derivatives against common pathogens. The results indicated that compounds similar to 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide exhibited promising inhibitory effects against both Gram-positive and Gram-negative bacteria .

Research Findings

Q & A

Q. How can researchers optimize the synthesis of 4-methoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide to improve yield and purity?

Methodological Answer: Synthetic optimization involves selecting appropriate coupling agents and reaction conditions. For benzothiazole derivatives, Gabriel Navarrete et al. demonstrated that using carbodiimide-based coupling agents (e.g., EDC/HOBt) for amide bond formation minimizes side reactions . Additionally, controlling reaction temperature (60–80°C) and solvent polarity (DMF or DCM) enhances regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitoring intermediates by TLC or HPLC ensures stepwise efficiency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign signals for the methoxy group (~δ 3.8 ppm in ¹H NMR), sulfamoyl protons (δ 6.5–7.0 ppm), and benzothiazole aromatic protons (δ 7.2–8.3 ppm) .

- IR: Confirm sulfonamide (S=O stretch at ~1350 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) functional groups.

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between sulfamoyl and methoxy groups), as shown in Navarrete et al.’s work on analogous benzothiazole sulfonamides .

Q. How can researchers validate the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Perform accelerated stability studies:

- pH stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., hydrolysis of the sulfamoyl group at acidic pH).

- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For benzothiazoles, stability typically exceeds 200°C, but sulfonamide moieties may degrade at lower temperatures .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Docking (AutoDock Vina): Use the crystal structure of the target enzyme (e.g., carbonic anhydrase) to model binding. The sulfamoyl group acts as a zinc-binding motif, while the benzothiazole ring engages in π-π stacking with hydrophobic pockets .

- MD simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen-bond occupancy to prioritize derivatives with sustained interactions .

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) affect pharmacological activity?

Methodological Answer: Adopt a structure-activity relationship (SAR) approach:

- Electron-withdrawing groups (e.g., -NO₂): Enhance enzyme inhibition (e.g., COX-2) but may reduce solubility.

- Methoxy positioning: Para-substitution (as in the parent compound) optimizes steric compatibility with active sites, as shown in studies on benzoxazole derivatives . Validate via in vitro assays (e.g., IC₅₀ measurements) and correlate with computational predictions .

Q. How should researchers address contradictions in biological activity data across different assay systems?

Methodological Answer:

- Comparative analysis: Replicate assays in parallel (e.g., cell-free enzymatic vs. cell-based assays) to identify system-specific biases. For instance, discrepancies in IC₅₀ values may arise from membrane permeability issues in cell-based models .

- Orthogonal validation: Use SPR (surface plasmon resonance) to measure binding affinity independently. If SPR confirms target engagement but cellular activity is low, investigate efflux pumps (e.g., P-gp inhibition assays) .

Q. What strategies improve aqueous solubility without compromising bioactivity?

Methodological Answer:

- Prodrug design: Introduce phosphate or glycoside groups on the methoxy moiety to enhance hydrophilicity, which are cleaved in vivo.

- Nanoformulation: Encapsulate the compound in PLGA nanoparticles (150–200 nm) to improve bioavailability. Dynamic light scattering (DLS) and dialysis-based release studies quantify encapsulation efficiency .

Q. How can researchers cross-validate analytical methods for quantifying the compound in complex matrices (e.g., plasma)?

Methodological Answer:

- LC-MS/MS: Develop a validated method with deuterated internal standards to account for matrix effects. Calibrate using spiked plasma samples (1–1000 ng/mL).

- Cross-correlation: Compare results with UV-HPLC (λ = 254 nm) and ensure <15% variability between methods. For benzothiazoles, limit of detection (LOD) should be ≤10 ng/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.